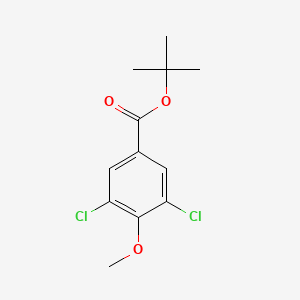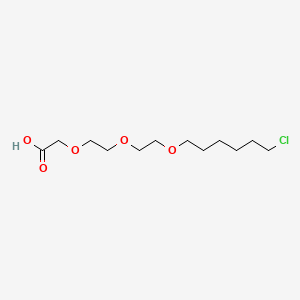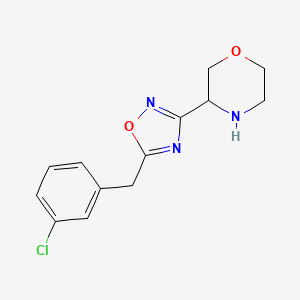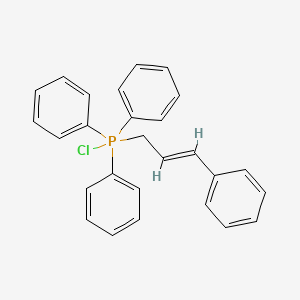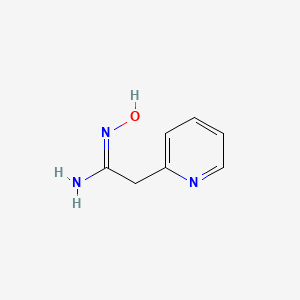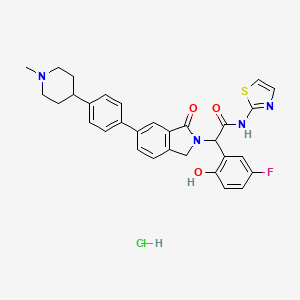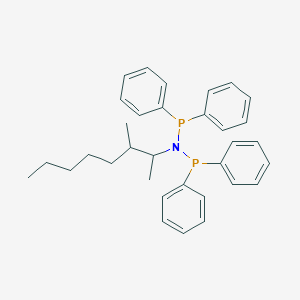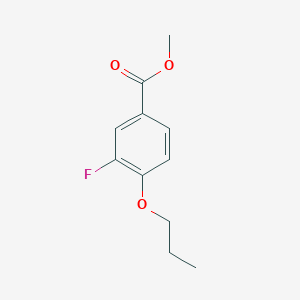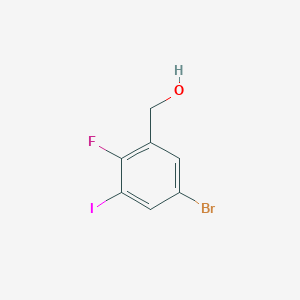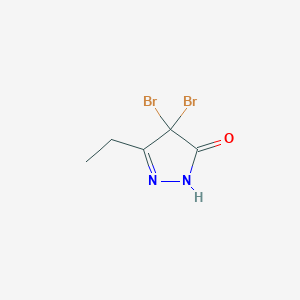
4,4-Dibromo-5-ethyl-2,4-dihydro-3h-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound characterized by the presence of a pyrazolone ring substituted with bromine atoms and an ethyl group
Vorbereitungsmethoden
The synthesis of 4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone core. Subsequent bromination using bromine or N-bromosuccinimide (NBS) introduces the bromine atoms at the 4-position. The reaction conditions often require a solvent such as acetic acid or ethanol and may be carried out at elevated temperatures to ensure complete bromination.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to a variety of substituted pyrazolones.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazolone derivatives with different oxidation states. Reduction reactions can also modify the pyrazolone ring, affecting its electronic properties.
Cyclization Reactions: The presence of reactive bromine atoms allows for cyclization reactions with suitable partners, forming fused ring systems that can have enhanced biological activity.
Common reagents used in these reactions include bromine, N-bromosuccinimide, hydrazine hydrate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, and anticancer activities.
Materials Science: Its ability to undergo various chemical modifications allows for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive bromine atoms and pyrazolone core.
Wirkmechanismus
The mechanism of action of 4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with biological targets through its reactive bromine atoms and pyrazolone ring. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one include other brominated pyrazolones and pyrazolone derivatives with different substituents. These compounds share the pyrazolone core but differ in their chemical reactivity and biological activity due to the nature and position of the substituents.
4,4-Dibromo-3-methyl-2,4-dihydro-3H-pyrazol-3-one:
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Lacks bromine atoms, resulting in different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
13048-84-5 |
|---|---|
Molekularformel |
C5H6Br2N2O |
Molekulargewicht |
269.92 g/mol |
IUPAC-Name |
4,4-dibromo-3-ethyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C5H6Br2N2O/c1-2-3-5(6,7)4(10)9-8-3/h2H2,1H3,(H,9,10) |
InChI-Schlüssel |
UDHIIUQXRDHTNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NNC(=O)C1(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)
